molecular formula C12H15N3O B11739585 3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol

3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol

Cat. No.: B11739585
M. Wt: 217.27 g/mol
InChI Key: QCMDRQBXXOGEFF-UHFFFAOYSA-N
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Description

3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol is a synthetic organic compound featuring a phenol group linked via an aminomethyl bridge to a 1-methyl-1H-pyrazol-5-yl moiety. This structure combines a hydrogen-bond-donating phenolic hydroxyl group with a heterocyclic pyrazole ring, which is frequently employed in medicinal chemistry due to its role in modulating enzyme interactions and improving pharmacokinetic properties .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol

InChI

InChI=1S/C12H15N3O/c1-15-11(5-6-14-15)9-13-8-10-3-2-4-12(16)7-10/h2-7,13,16H,8-9H2,1H3

InChI Key

QCMDRQBXXOGEFF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 3-aminomethylphenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium acetate. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce corresponding alcohols. Substitution reactions can lead to various substituted phenol derivatives .

Scientific Research Applications

3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol and related compounds:

Compound Name Key Functional Groups Molecular Weight (g/mol) Biological Activity/Application Evidence Source
3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol Phenol, pyrazole, aminomethyl linker ~245 (estimated) Hypothesized enzyme inhibition Deduced from
Alvelestat (AZD9668) Trifluoromethyl, sulfonyl, carboxamide 527.52 Elastase inhibitor
(1-Methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine Pyridine, pyrazole, amine linker 245.33 Building block for drug synthesis
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Triazole, thiol, pyrazole Not specified Antiradical activity (tested)
Methyl 3-[3-(aminomethyl)phenyl]benzoate Ester, aminomethyl, phenyl 277.75 Intermediate in organic synthesis
Key Observations:
  • Hydrogen Bonding: The phenolic -OH group in the target compound enhances hydrogen-bonding capacity compared to alvelestat’s sulfonyl and trifluoromethyl groups, which are electron-withdrawing but less polar . This may improve solubility in aqueous environments relative to more lipophilic analogs like the methoxy-containing compound in .
  • Pharmacological Potential: Alvelestat’s pyrazole-linked carboxamide and sulfonyl groups are critical for elastase inhibition . The target compound’s phenol group could offer distinct binding interactions, though activity data is absent in the evidence.
  • Synthetic Accessibility: The aminomethyl linker is synthetically versatile, as seen in and , where similar bridges are formed using dioxane and triethylamine .

Physicochemical Properties

  • Solubility: The phenolic -OH group likely improves aqueous solubility compared to alvelestat (logP ~3.5 estimated) and the methoxy analog in . This aligns with trends in drug design where polar groups enhance bioavailability .
  • Crystal Packing : Hydrogen-bonding patterns, as discussed in , predict that the target compound may form stable crystalline structures, analogous to pyrazole-based intermediates in .

Biological Activity

The compound 3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol, a derivative of pyrazole, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol can be represented as follows:

  • Molecular Formula : C12H16N4O
  • Molecular Weight : 232.28 g/mol
  • CAS Number : Not specifically listed but related to pyrazole derivatives.

Biological Activity Overview

Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities. The focus here is on the antimicrobial and anticancer properties of 3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of pyrazole derivatives. Notably:

  • Minimum Inhibitory Concentration (MIC) : Studies show that derivatives similar to 3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol exhibit significant antimicrobial properties against various pathogens. For instance, compounds with similar structures were found to have MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Candida albicans .
  • Mechanism of Action : The mechanism involves inhibition of DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial DNA replication and folate synthesis, respectively. This dual inhibition contributes to the compound's effectiveness against multi-drug resistant (MDR) pathogens .

Anticancer Activity

Research has also highlighted the potential anticancer properties of pyrazole derivatives:

  • Cell Line Studies : In vitro studies demonstrate that certain pyrazole derivatives show low cytotoxicity against normal cell lines while effectively inhibiting cancer cell proliferation .
  • Synergistic Effects : The compound has shown synergistic effects when combined with existing chemotherapeutics, enhancing their efficacy while reducing required dosages .

Case Studies

  • Study on Pyrazole Derivatives : A comprehensive study evaluated various pyrazole derivatives for their antimicrobial activity. Among them, the most active derivative exhibited a strong capacity to inhibit biofilm formation in Staphylococcus species, outperforming conventional antibiotics like Ciprofloxacin .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to target enzymes. The results indicated favorable interactions between the pyrazole derivatives and their targets, supporting their role as potential drug candidates .

Data Summary

PropertyValue
Molecular FormulaC12H16N4O
Molecular Weight232.28 g/mol
Antimicrobial MIC (example)0.22 - 0.25 μg/mL
Anticancer IC50>60 μM (non-cytotoxic)
Synergistic EffectEnhanced efficacy with existing drugs

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing 3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol?

The synthesis typically involves multi-step reactions, including condensation between pyrazole derivatives and phenolic compounds. Key steps include:

  • Use of formaldehyde as a bridging agent to link the pyrazole and phenolic moieties under acidic or neutral conditions .
  • Optimization of solvent choice (e.g., ethanol or acetic acid), temperature control (reflux conditions), and catalysts to enhance yield and purity .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
  • Purification via silica gel column chromatography and recrystallization .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Standard characterization protocols include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the presence of aromatic protons, methyl groups, and amine linkages .
  • FT-IR spectroscopy to identify functional groups (e.g., phenolic O-H stretching at ~3200–3500 cm⁻¹ and C-N vibrations) .
  • Mass spectrometry (ESI-MS or HRMS) for molecular weight confirmation .
  • X-ray crystallography to resolve 3D molecular geometry and hydrogen-bonding patterns, critical for structure-property analysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity or biological interactions of this compound?

  • Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking studies assess potential binding affinities to biological targets (e.g., enzymes or receptors) by simulating interactions with active sites .
  • Molecular dynamics simulations evaluate stability in solvated environments or protein-ligand complexes .

Q. What strategies resolve contradictions in reported biological activities of pyrazole-phenol derivatives?

Discrepancies in activity data (e.g., varying IC₅₀ values) may arise from structural modifications or assay conditions. Mitigation strategies include:

  • Systematic variation of substituents (e.g., electron-donating vs. withdrawing groups on the phenyl ring) to isolate structure-activity relationships (SAR) .
  • Standardization of bioassay protocols (e.g., consistent cell lines, incubation times, and controls) .
  • Comparative studies using isosteric replacements (e.g., replacing methoxy with cyclopropyl groups) to assess functional group contributions .

Q. How does crystal packing influence the physicochemical properties of this compound?

X-ray crystallography reveals intermolecular interactions critical for stability and solubility:

  • Hydrogen bonds (e.g., O-H···N between phenolic -OH and pyrazole nitrogen) stabilize the crystal lattice .
  • Dihedral angles between aromatic rings (e.g., pyrazole vs. phenol planes) affect molecular rigidity and packing density .
  • These structural insights guide the design of co-crystals or salts to enhance bioavailability .

Q. What methodologies identify the biological targets of pyrazole-phenol derivatives?

Advanced approaches include:

  • Affinity chromatography or pull-down assays to isolate protein targets from cell lysates .
  • Kinase inhibition profiling using panels of recombinant enzymes to identify off-target effects .
  • Metabolomic profiling to track downstream metabolic changes in treated cell lines .

Methodological Considerations for Experimental Design

Q. How to design assays for evaluating antioxidant or anti-inflammatory activity?

  • Antioxidant assays : Measure radical scavenging (e.g., DPPH or ABTS assays) and correlate results with phenolic -OH group density .
  • Anti-inflammatory assays : Use lipopolysaccharide (LPS)-induced cytokine (e.g., TNF-α, IL-6) release in macrophages, with dose-response curves to determine efficacy .
  • Include positive controls (e.g., ascorbic acid for antioxidants, dexamethasone for anti-inflammatory studies) .

Q. What are best practices for optimizing reaction selectivity in functionalization reactions?

  • Protecting group strategies : Temporarily block reactive sites (e.g., phenolic -OH) during pyrazole functionalization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while non-polar solvents enhance electrophilic aromatic substitutions .
  • Catalyst screening : Test transition metal catalysts (e.g., Pd or Cu) for cross-coupling reactions to minimize byproducts .

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